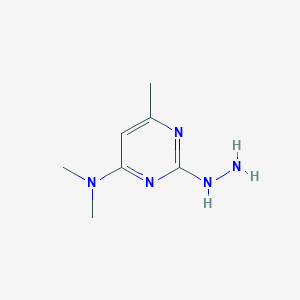![molecular formula C7H6FN3 B1442073 5-氟-1H-吡咯并[2,3-b]吡啶-4-胺 CAS No. 1190310-08-7](/img/structure/B1442073.png)
5-氟-1H-吡咯并[2,3-b]吡啶-4-胺
描述
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is a fluorinated heterocyclic aromatic organic compound It is a derivative of pyrrolo[2,3-b]pyridine, featuring a fluorine atom at the 5-position and an amino group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine typically begins with commercially available starting materials such as 5-fluoropyridine-3-carboxylic acid.
Synthetic Steps: The synthesis involves multiple steps, including cyclization, fluorination, and amination. Cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Nucleophiles like amines, alcohols, or halides, in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium carbonate (Na2CO3).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrrolo[2,3-b]pyridines.
Coupling Products: Biaryl compounds or heteroaryl-aryl compounds.
科学研究应用
Chemistry: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It is investigated for its therapeutic potential in various diseases, such as cancer and inflammatory disorders. Industry: The compound is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
Target of Action
The primary target of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of FGFRs by 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would impact its bioavailability and efficacy .
Result of Action
The inhibition of FGFRs by 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine can lead to decreased cell proliferation and migration . This could potentially be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its target .
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridin-4-amine: Lacks the fluorine atom.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine: Fluorine atom at the 3-position instead of 5.
7-Azaindole: A related compound with a nitrogen atom in the ring structure.
Uniqueness: The presence of the fluorine atom at the 5-position in 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound's reactivity, stability, and binding affinity to biological targets.
属性
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSNSPRVBYTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696619 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-08-7 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



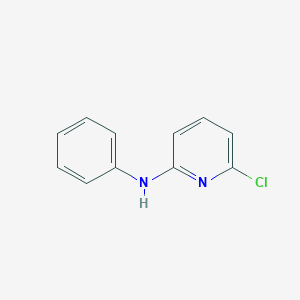
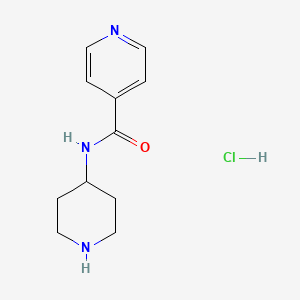
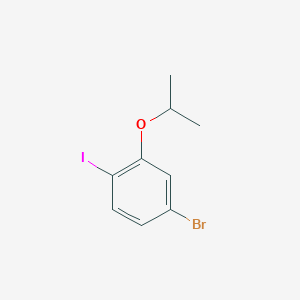
![4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441999.png)
![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)
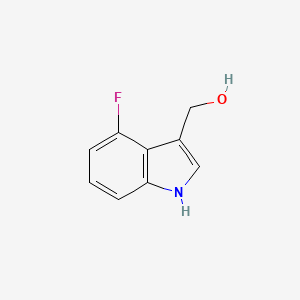

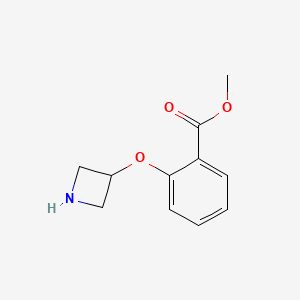
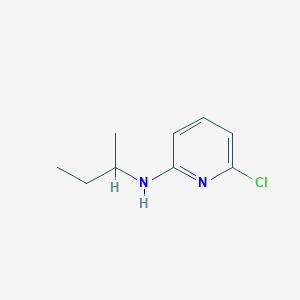
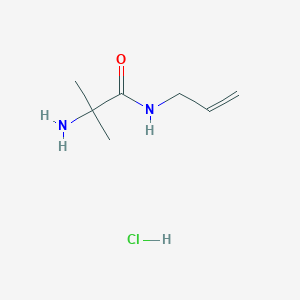
![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)
